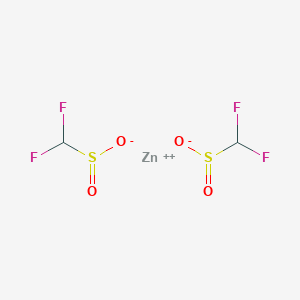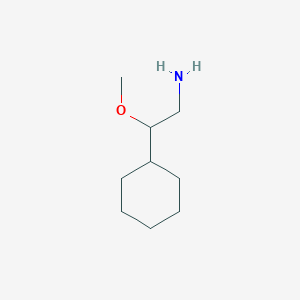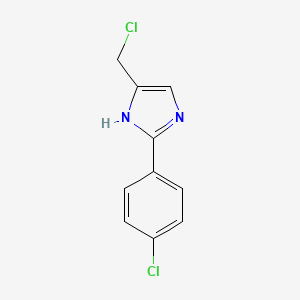![molecular formula C18H19F3N4O B1425519 4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide CAS No. 1208081-11-1](/img/structure/B1425519.png)
4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide
Übersicht
Beschreibung
4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide is a complex organic compound that has captured attention for its distinct chemical structure and versatile applications. This compound is notable for its inclusion of a piperazine ring, a trifluoromethyl group, and a benzamide moiety, contributing to its diverse reactivity and functionality in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide typically involves multiple steps:
Starting materials: : The synthesis begins with commercially available precursors such as 4-Methyl-piperazine and 5-trifluoromethyl-pyridin-3-YL halide.
Formation of Intermediate: : The halide group on the pyridine ring is substituted with the piperazine ring through a nucleophilic substitution reaction.
Final Coupling: : The intermediate is then coupled with 4-benzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound scales up these reactions by optimizing conditions such as temperature, solvents, and catalysts to ensure high yield and purity. Commonly used solvents include dichloromethane and dimethylformamide, while catalysts like triethylamine may be employed to facilitate reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the piperazine ring, forming N-oxide derivatives.
Reduction: : Reduction can be employed on the trifluoromethyl group, altering its electronic properties.
Substitution: : The benzamide moiety can be substituted with various electrophiles, modifying the compound's reactivity.
Common Reagents and Conditions
Oxidation: : Peracids such as m-chloroperbenzoic acid.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Electrophiles like alkyl halides in polar aprotic solvents.
Major Products
Oxidation can yield N-oxide derivatives.
Reduction can lead to trifluoromethyl-reduced analogs.
Substitution results in a variety of benzamide derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : Acts as a ligand in metal-catalyzed reactions, enhancing reaction efficiency and selectivity.
Material Science: : Used in the synthesis of polymers and advanced materials due to its rigid structure and functional groups.
Biology
Pharmacology: : Exhibits potential as a pharmacophore in drug discovery, particularly in targeting enzymes and receptors.
Biochemical Research: : Serves as a probe in studying biological pathways due to its unique structural features.
Medicine
Therapeutics: : Investigated for its therapeutic properties in treating various diseases, including cancer and neurological disorders.
Diagnostics: : Utilized in the development of diagnostic agents due to its stability and reactivity.
Industry
Agrochemicals: : Incorporated into the formulation of pesticides and herbicides.
Textiles: : Applied in the development of dye-stuffs and fabric treatments.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. It can bind to active sites, modulating biological pathways. The piperazine ring often plays a key role in enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[4-Methyl-piperazin-1-YL]-benzamide: : Lacks the trifluoromethyl group, resulting in different reactivity and applications.
5-(4-Methyl-piperazin-1-YL)-pyridine: : Does not include the benzamide moiety, affecting its overall functionality.
3-Trifluoromethyl-pyridin-4-amine: : Shares the trifluoromethyl-pyridin structure but differs in other substituents.
Uniqueness
4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide is unique due to the combination of its functional groups, leading to distinct reactivity and a wide range of applications in various scientific fields. The trifluoromethyl group imparts additional stability and electronic properties, distinguishing it from related compounds.
By leveraging the unique chemical characteristics of this compound, researchers and industries can harness its potential for innovative applications across multiple domains.
Eigenschaften
IUPAC Name |
4-[6-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O/c1-24-6-8-25(9-7-24)17-15(18(19,20)21)10-14(11-23-17)12-2-4-13(5-3-12)16(22)26/h2-5,10-11H,6-9H2,1H3,(H2,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQRRPMFTOUDIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=N2)C3=CC=C(C=C3)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid](/img/structure/B1425445.png)



![Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1425458.png)

